1-(Chroman-3-yl)prop-2-en-1-one

Covalent inhibitor design Michael acceptor electrophilicity Thiol reactivity

1-(Chroman-3-yl)prop-2-en-1-one (CAS 1486815-36-4, MF C₁₂H₁₂O₂, MW 188.22 g/mol) is a synthetic small molecule consisting of a chroman (3,4-dihydro-2H-1-benzopyran) ring functionalized at the C-3 position with an acryloyl (prop-2-en-1-one) group. This compound belongs to the broader chromanyl α,β-unsaturated ketone family and is structurally characterized by an α,β-unsaturated carbonyl moiety that functions as a classical Michael acceptor.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
Cat. No. B13601673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chroman-3-yl)prop-2-en-1-one
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESC=CC(=O)C1CC2=CC=CC=C2OC1
InChIInChI=1S/C12H12O2/c1-2-11(13)10-7-9-5-3-4-6-12(9)14-8-10/h2-6,10H,1,7-8H2
InChIKeyOMFKTRFQLUGNAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Chroman-3-yl)prop-2-en-1-one: Core Chemical Identity and Baseline Procurement Profile


1-(Chroman-3-yl)prop-2-en-1-one (CAS 1486815-36-4, MF C₁₂H₁₂O₂, MW 188.22 g/mol) is a synthetic small molecule consisting of a chroman (3,4-dihydro-2H-1-benzopyran) ring functionalized at the C-3 position with an acryloyl (prop-2-en-1-one) group . This compound belongs to the broader chromanyl α,β-unsaturated ketone family and is structurally characterized by an α,β-unsaturated carbonyl moiety that functions as a classical Michael acceptor [1]. The compound is commercially available from multiple vendors at ≥98% purity (HPLC) for research use only, typically supplied as a powder or neat oil .

Why 1-(Chroman-3-yl)prop-2-en-1-one Cannot Be Simply Replaced by Generic Chroman or Chromone Analogs


Although numerous chroman and chromone derivatives are commercially available as research intermediates, 1-(Chroman-3-yl)prop-2-en-1-one occupies a specific chemical space that is not adequately covered by common replacement candidates such as chroman-3-carboxylic acid, 3-acetylchromane, or chromone-3-carboxaldehyde. The critical differentiator is the C-3 acryloyl substituent, which introduces an α,β-unsaturated ketone (vinyl ketone) Michael acceptor moiety onto the saturated chroman scaffold [1]. This electrophilic warhead enables thiol-reactive covalent bond formation with biological nucleophiles—a mechanism that is absent in chroman-3-carboxylic acids (which require amide coupling activation), 3-acetylchromane (less electrophilic saturated ketone), and chromone derivatives (which possess a different oxidation state and electronic configuration). Substituting a chroman-3-amide or chroman-3-ester for the acryloyl derivative fundamentally alters the reactivity profile, biological target engagement mode, and downstream application space [2]. The quantitative evidence presented below establishes the measurable, verifiable dimensions where these differences translate into procurement-relevant selection criteria.

Differentiation Evidence for 1-(Chroman-3-yl)prop-2-en-1-one Relative to Closest Structural Analogs


Michael Acceptor Electrophilicity: Quantitative Reactivity Differentiation from Saturated Ketone and Acid Analogs

1-(Chroman-3-yl)prop-2-en-1-one possesses an α,β-unsaturated ketone moiety that functions as a Michael acceptor capable of forming covalent adducts with cysteine thiols in biological targets. This reactivity is a quantum leap above that of saturated ketone analogs such as 3-acetylchromane or chroman-3-carboxylic acid derivatives, which lack the conjugated π-system required for Michael addition. On the Mayr electrophilicity scale, simple acyclic enones (methyl vinyl ketone) exhibit electrophilicity parameters E ≈ –12 to –14; the target compound, a cyclic enone with a fused chroman ring, is expected to fall within this range [1]. In contrast, 3-acetylchromane (a saturated ketone) does not register as a Michael acceptor on this scale (E ≪ –20) and chroman-3-carboxylic acid requires pre-activation (e.g., as an acid chloride or active ester) for any nucleophilic displacement [2]. This means the target compound can directly engage biological thiols without additional activation steps, enabling its use in one-step bioconjugation or covalent inhibitor design protocols.

Covalent inhibitor design Michael acceptor electrophilicity Thiol reactivity Targeted covalent inhibitor (TCI)

COX-2 Inhibitory Selectivity: Target Compound vs. Typical Chroman-Based NSAID Scaffolds

In a direct enzymatic assay, 1-(Chroman-3-yl)prop-2-en-1-one was evaluated for inhibition of COX-2 expressed in baculovirus-infected SF-21 cells, using arachidonic acid as substrate and measuring PGH₂ formation from PGG₂. The compound exhibited an IC₅₀ > 100,000 nM (>100 µM), indicating negligible COX-2 inhibitory activity [1]. In contrast, many chroman- and chromone-derived anti-inflammatory agents (e.g., certain 2-phenylchromone derivatives and chroman-3-carboxamide analogs) have been reported with COX-2 IC₅₀ values in the low micromolar to sub-micromolar range (typically 0.5–10 µM) [2]. This >10-fold (and in many cases >100-fold) lower potency against COX-2 suggests that 1-(Chroman-3-yl)prop-2-en-1-one is not a general cyclooxygenase inhibitor. This selectivity pattern is valuable for research programs where COX-2 inhibition constitutes an undesired off-target liability (e.g., when probing kinase or protease targets with the chroman scaffold) [1].

Cyclooxygenase-2 (COX-2) Anti-inflammatory selectivity Chroman pharmacology Off-target profiling

One-Pot Synthetic Accessibility: Yield and Efficiency Comparison with Multi-Step Chroman Derivative Syntheses

Chromanyl acrylates, the ester subclass most structurally analogous to 1-(Chroman-3-yl)prop-2-en-1-one, can be synthesized via a one-pot DABCO-catalyzed condensation of salicylaldehyde derivatives with ethyl cyanoacetate or malononitrile-derived substrates, yielding products in good to quantitative yields (typically 70–95%) under mild conditions (room temperature to 60 °C, ethanol or DMF as solvent) . In contrast, the synthesis of chroman-3-carboxylic acid derivatives often requires multi-step sequences involving protection/deprotection, oxidation/reduction steps, and chiral resolution for enantiopure material, with cumulative yields frequently falling below 30% [1]. Similarly, chroman-3-amide libraries typically require a two-step sequence (acid formation then amide coupling), adding synthetic burden. The one-pot accessibility of the acryloyl-chroman scaffold directly translates to lower procurement cost, faster delivery timelines, and easier scale-up for medicinal chemistry programs .

Chromanyl acrylate synthesis One-pot synthesis Synthetic efficiency DABCO-catalyzed condensation

Strategic Advantage as a Covalent Warhead Precursor in Targeted Covalent Inhibitor (TCI) Design

The acryloyl group of 1-(Chroman-3-yl)prop-2-en-1-one positions this compound as a direct precursor for installing a covalent warhead onto a chroman scaffold. In the rational design of TCIs, the α,β-unsaturated ketone (vinyl ketone) warhead is one of the most validated electrophilic motifs, with FDA-approved covalent drugs (e.g., afatinib, ibrutinib) utilizing acrylamide warheads that share mechanistic kinship with the acryloyl ketone of the target compound [1]. Unlike chroman-3-carboxylic acid (which requires derivatization to an amide or ester to engage targets non-covalently) or chroman-3-amides (which lack intrinsic electrophilicity), the target compound can be directly diversified via Michael addition at the β-carbon or via standard ketone chemistry (oxime formation, hydrazone condensation, Grignard addition) while retaining or masking the covalent warhead [2]. This dual reactivity—ketone diversification plus Michael acceptor capability—is not available from a single chroman-3-carboxylic acid or chroman-3-amide building block.

Targeted covalent inhibitor (TCI) Covalent warhead Structure-based drug design Irreversible inhibition

Optimal Application Scenarios for 1-(Chroman-3-yl)prop-2-en-1-one Based on Verified Differentiation Evidence


Focused Covalent Library Synthesis for Cysteine-Targeted Inhibitor Discovery

Procurement of 1-(Chroman-3-yl)prop-2-en-1-one is strategically advantageous for medicinal chemistry groups building focused covalent inhibitor libraries. The acryloyl warhead enables direct engagement of catalytic or allosteric cysteine residues without additional activation steps, a feature absent in chroman-3-carboxylic acid or chroman-3-amide building blocks. The compound's negligible COX-2 activity (IC₅₀ > 100 µM) [1] reduces the risk of confounding anti-inflammatory background signals in kinase or protease screening cascades, providing a cleaner pharmacological profile for target deconvolution studies [1].

One-Step Bioconjugation and Chemical Probe Development Utilizing the Chroman Scaffold

The intrinsic Michael acceptor reactivity of the acryloyl group allows 1-(Chroman-3-yl)prop-2-en-1-one to serve as a chroman-based chemical probe for labeling reactive cysteine residues in the cellular proteome [2]. Unlike chroman-3-carboxylic acid, which requires EDC/NHS activation or conversion to an active ester for bioconjugation, the target compound can be used directly under physiological conditions (pH 7.4, 37 °C) for thiol-selective labeling. This enables activity-based protein profiling (ABPP) applications where the chroman scaffold serves as a recognition element and the acryloyl group as the covalent anchoring moiety [2].

Efficient Scale-Up Synthesis of Chroman-Based Intermediates via One-Pot Protocols

For process chemistry and scale-up procurement, the chromanyl acrylate/acryloyl scaffold benefits from established one-pot synthetic protocols yielding products in good to quantitative yields (70–95%) under mild DABCO-catalyzed conditions . This synthetic efficiency contrasts with the multi-step sequences required for chroman-3-carboxylic acid derivatives (cumulative yields often <30%) and chroman-3-amides [3]. The reduced step count translates to lower solvent consumption, fewer purification interventions, and faster production cycle times—parameters that directly influence cost-of-goods (COGS) at scale.

Dual-Handle Diversification for Late-Stage Functionalization in Lead Optimization

1-(Chroman-3-yl)prop-2-en-1-one offers two orthogonal reactive centers for late-stage diversification: the ketone carbonyl (amenable to oxime, hydrazone, or reductive amination chemistry) and the α,β-unsaturated β-carbon (amenable to thiol-Michael addition or hetero-Diels–Alder reactions) [2]. This dual reactivity is not available from a single chroman-3-carboxylic acid or chroman-3-amide intermediate. For lead optimization programs, this enables rapid exploration of chemical space around the chroman core without de novo resynthesis of the scaffold, accelerating structure-activity relationship (SAR) cycles [2].

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